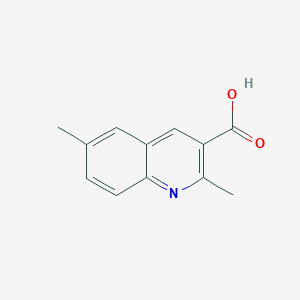

2,6-二甲基喹啉-3-羧酸

描述

2,6-Dimethylquinoline-3-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. While the provided papers do not directly discuss 2,6-dimethylquinoline-3-carboxylic acid, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Friedländer synthesis is a common approach used to synthesize quinoline derivatives, as demonstrated in the synthesis of 6,7-dimethoxy-3-methylquinoline-2-carboxylic acid . Another method involves the reaction of acyl- and aroylpyruvic acids with amines, as seen in the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . Additionally, dynamic kinetic resolution has been employed to achieve high enantiopurity in the synthesis of tetrahydroisoquinoline carboxylic acids .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield different derivatives. X-ray structural analysis has been used to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, confirming the presence of the quinoline scaffold and the substituents .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for 2,6-dimethylquinoline-3-carboxylic acid, but the synthesis methods mentioned imply that these compounds can participate in condensation reactions, such as the Friedländer reaction , and can be functionalized through reactions with different aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of methoxy groups and other substituents can affect the compound's solubility, reactivity, and potential biological activity. The papers provided do not offer specific data on the physical and chemical properties of 2,6-dimethylquinoline-3-carboxylic acid, but they do suggest that these properties can be tailored through synthetic modifications .

科学研究应用

光物理性质及在发光中的应用

研究磷化铜(I)配合物的磷光发射,其中包括8-羟基喹啉羧酸的类似物,揭示了显著的光物理性质。这些配合物涉及衍生物,如8-羟基-2-甲基喹啉-7-羧酸和8-羟基-2,5-二甲基喹啉-7-羧酸,展现出非凡的发光特性。它们在固态和溶液中的发射突显了由于其量子产率和激发态寿命而在光学器件和传感器中的潜在应用。这项研究为喹啉羧酸衍生物在发光材料和光子技术中的应用开辟了新途径(Małecki等,2015)。

喹啉羧酸的合成

合成2-取代喹啉羧酸,包括与2,6-二甲基喹啉-3-羧酸相关的结构,突显了它们在化学合成和药物化学中的重要性。这些化合物通过涉及酰基和芳酰丙酮酸的反应合成,展示了喹啉衍生物在合成化学中的多功能性。通过从头算量子化学计算支持的拟议机制展示了这些分子在开发新化合物用于进一步化学和药理学探索中的复杂性和潜力(Rudenko等,2012)。

在抗结核化合物中的应用

对新型喹啉-6-羧酰胺的合成研究展示了喹啉羧酸衍生物在抗结核药物开发中的潜力。这些化合物是为了其抗分枝杆菌活性而设计和合成的,展示了喹啉衍生物在解决结核病等全球健康挑战中的应用。这些衍生物的结构修饰和评估突显了利用喹啉羧酸在药物化学中发现新治疗剂的持续努力(Marvadi et al., 2020)。

抗癌和抗增殖应用

对6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸衍生物的合成和评估,以评估其在肝细胞癌模型中的抗增殖效果,展示了喹啉衍生物的治疗潜力。通过基于核磁共振的代谢紊乱观察到的体内研究表明,这些化合物可以显著影响癌细胞增殖和代谢。这项研究强调了喹啉羧酸在开发新型抗癌疗法中的重要性,为揭示其作用机制和潜在临床应用提供了见解(Kumar et al., 2017)。

安全和危害

The safety information available indicates that 2,6-Dimethylquinoline-3-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

The primary targets of 2,6-Dimethylquinoline-3-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Like other quinoline derivatives, it may interact with its targets through nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives are known to influence a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antituberculosis activities

Result of Action

The molecular and cellular effects of 2,6-Dimethylquinoline-3-carboxylic acid’s action are currently unknown. Given the broad bioactivity of quinoline derivatives, it is plausible that this compound may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

2,6-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAIPPMINDHAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390266 | |

| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

610261-45-5 | |

| Record name | 2,6-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)